N-isopropylalanine
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Overview
Description
N-isopropylalanine is an organic compound with the molecular formula C6H13NO2 It is a derivative of alanine, where the amino group is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-isopropylalanine can be synthesized through several methods. One common approach involves the alkylation of alanine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amino group of alanine, making it nucleophilic enough to attack the isopropyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-isopropylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield N-isopropylpyruvate, while reduction may produce N-isopropylamine.
Scientific Research Applications
N-isopropylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-isopropylalanine involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The isopropyl group can influence the compound’s binding affinity and specificity for these enzymes, affecting the overall metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
- N-methylalanine
- N-ethylalanine
- N-propylalanine
Uniqueness
N-isopropylalanine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it different from other N-substituted alanine derivatives, influencing its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)7-5(3)6(8)9/h4-5,7H,1-3H3,(H,8,9) |
InChI Key |
LABFFVKLPSJCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)O |
Origin of Product |
United States |
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